molecular formula C8H9BrN2O2 B035952 Ethyl 2-amino-5-bromoisonicotinate CAS No. 1214374-01-2

Ethyl 2-amino-5-bromoisonicotinate

Cat. No.: B035952
CAS No.: 1214374-01-2
M. Wt: 245.07 g/mol
InChI Key: FNSPCNYWTZSYEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromo groups are substituted at the 2 and 5 positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-bromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method is to start with ethyl isonicotinate, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 5-bromoisonicotinate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromoisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-amino-5-bromoisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromoisonicotinate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can influence the compound’s reactivity and binding properties, making it a valuable tool in chemical and biological research .

Properties

IUPAC Name

ethyl 2-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSPCNYWTZSYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609266
Record name Ethyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-01-2
Record name Ethyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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